3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-10-14(2)18-17(11-13)22(8-9-26-3)20(27-18)21-19(23)15-6-5-7-16(12-15)28(4,24)25/h5-7,10-12H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBZCZCMBFXEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the methoxyethyl group, and the attachment of the methanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxyethyl and methanesulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.
Scientific Research Applications
Introduction to 3-Methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
The compound This compound (CAS Number: 896302-19-5) is a synthetic organic molecule with a complex structure that includes a benzothiazole moiety. It has garnered attention in scientific research for its potential applications in various fields, including medicinal chemistry and materials science.
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties. Research indicates that benzothiazole derivatives often exhibit biological activity, including:
- Anticancer Activity : Compounds similar to benzothiazoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some benzothiazole derivatives demonstrate effectiveness against various bacterial and fungal strains.
Material Science
Due to its unique chemical structure, this compound may be explored for:
- Polymer Additives : The compound could serve as an additive in polymer formulations to enhance physical properties such as thermal stability or mechanical strength.
Agricultural Chemistry
Research into related compounds has shown that benzothiazole derivatives can act as:
- Pesticides or Herbicides : Their structural features may contribute to the development of new agrochemicals aimed at pest control.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzothiazole derivatives. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research documented in Phytochemistry explored the antimicrobial properties of benzothiazole derivatives. The findings showed that compounds structurally related to this benzamide demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and how are they methodologically addressed?
The synthesis involves multi-step reactions, including condensation of the benzothiazole core with sulfonylated benzamide precursors. Key challenges include controlling stereochemistry (E/Z isomerism) and ensuring regioselectivity during functional group coupling. These are addressed by:
- Strict temperature control (e.g., reflux in anhydrous solvents like THF or DMF) to minimize side reactions .
- Using catalysts such as triethylamine or DMAP to enhance reaction specificity .
- Monitoring intermediates via thin-layer chromatography (TLC) with chloroform:methanol (7:3) as the mobile phase .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR validates substituent positions and detects stereochemical purity (e.g., distinguishing E/Z isomers via coupling constants) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by quantifying residual solvents or unreacted intermediates .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns unique to the sulfonyl and benzothiazole moieties .
Q. What functional groups dominate the compound’s reactivity, and how do they influence biological activity?
The methanesulfonyl group enhances electrophilicity, enabling hydrogen bonding with target enzymes, while the 2-methoxyethyl side chain improves solubility in polar solvents. The benzothiazole core is critical for π-π stacking interactions in biological systems. Methodologically, reactivity is assessed via:
- Electrophilicity Index Calculations: Density Functional Theory (DFT) predicts sites prone to nucleophilic attack .
- Stability Studies: Incubation in buffer solutions (pH 4–9) identifies hydrolytic degradation pathways .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing the compound under varying solvent systems?
Solvent polarity directly impacts reaction kinetics and byproduct formation. Systematic optimization involves:
- Design of Experiments (DoE): Screening solvents (e.g., DMF vs. acetonitrile) using a factorial design to assess yield-pH-temperature interactions .
- Microwave-Assisted Synthesis: Reducing reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
- In-situ Monitoring: Real-time FTIR tracks carbonyl stretching frequencies (1650–1700 cm⁻¹) to identify optimal quenching points .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) often arise from differential membrane permeability or off-target effects. Mitigation strategies include:
- Metabolic Stability Assays: Liver microsome studies (human/rat) quantify CYP450-mediated degradation, correlating with cellular uptake .
- Target Engagement Studies: Surface Plasmon Resonance (SPR) validates direct binding to purported targets (e.g., kinase domains) .
- Proteomic Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies unintended protein interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses within enzyme active sites (e.g., ATP-binding pockets). Focus on sulfonyl group interactions with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes under physiological conditions .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes upon structural modifications (e.g., methyl→ethyl substitutions) .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models: Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomic Analysis: RNA-seq identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) post-treatment .
- Chemical Proteomics: Activity-based protein profiling (ABPP) using sulfonate-reactive probes maps target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
